Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl-

Description

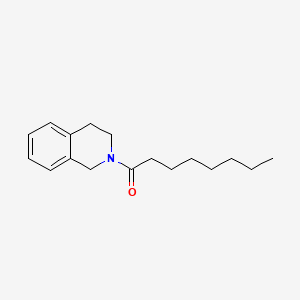

Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- is a tetrahydroisoquinoline derivative characterized by an octanoyl (C8 acyl) group at the 2-position of the isoquinoline scaffold. The tetrahydroisoquinoline core consists of a bicyclic structure with a nitrogen atom at position 2, rendering it a privileged scaffold in medicinal chemistry due to its affinity for biological targets such as neurotransmitter receptors and enzymes .

Properties

CAS No. |

63937-47-3 |

|---|---|

Molecular Formula |

C17H25NO |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)octan-1-one |

InChI |

InChI=1S/C17H25NO/c1-2-3-4-5-6-11-17(19)18-13-12-15-9-7-8-10-16(15)14-18/h7-10H,2-6,11-14H2,1H3 |

InChI Key |

UGWLNAQBMGWTIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)N1CCC2=CC=CC=C2C1 |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction constructs the isoquinoline ring via intramolecular cyclization of β-phenylethylamide derivatives. For example, β-phenylethylamine is acylated with benzoyl chloride to form N-phenethyl-benzamide, which undergoes cyclization in polyphosphoric acid (PPA) at 130–150°C to yield 3,4-dihydroisoquinoline intermediates. Subsequent reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) saturates the C1–C2 bond, producing the THIQ core.

Pictet-Spengler Condensation

This method condenses β-arylethylamines with carbonyl compounds (e.g., aldehydes or ketones) under acidic conditions. While less commonly reported for octanoyl-substituted derivatives, it offers stereochemical control for THIQs with complex substituents. For instance, 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives are synthesized via this route, enabling subsequent acylation.

Introduction of the Octanoyl Group

Direct Acylation of the THIQ Core

The octanoyl group is introduced via nucleophilic acyl substitution at the C2 nitrogen. Key approaches include:

Acyl Chloride Coupling

Reacting THIQ intermediates (e.g., 1,2,3,4-tetrahydroisoquinoline) with octanoyl chloride in dichloromethane (DCM) or toluene, using triethylamine (Et₃N) as a base. For example, methyl (S)-2-octanoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is synthesized by treating methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate with octanoyl chloride in DCM. Yields range from 70–85%, depending on stoichiometry and purification methods.

Carbodiimide-Mediated Coupling

Ethylcarbodiimide hydrochloride (EDC·HCl) facilitates amide bond formation between THIQ amines and octanoic acid. In one protocol, (S)-N-(2,6-diisopropylphenyl)-2-octanoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is prepared by reacting 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with 2,6-diisopropylaniline and octanoic acid in DCM. This method achieves 24–56% yields after column chromatography.

Advanced Synthetic Strategies

Domino Reactions for Streamlined Synthesis

Domino sequences combining cyclization and acylation reduce step counts. For instance:

-

Reductive Amination-Acylation : A silver nitrate-catalyzed annulation of o-(1-alkynyl)arylaldehydes with ammonium acetate produces isoquinoline derivatives, which are hydrogenated and acylated in situ.

-

Castagnoli–Cushman Reaction : Heating 3,4-dihydroisoquinolines with octanoic anhydride in xylene at 120°C directly yields 2-octanoyl-THIQ derivatives via a one-pot cyclization-acylation process.

Optimization and Challenges

Reaction Conditions

-

Temperature : Acylation proceeds optimally at 0–25°C to minimize side reactions.

-

Solvents : Polar aprotic solvents (e.g., DCM, toluene) enhance reactivity, while xylene facilitates high-temperature cyclizations.

-

Catalysts : Et₃N or pyridine neutralizes HCl generated during acyl chloride reactions, improving yields.

Purification Techniques

Stereochemical Considerations

The C3 position in THIQ derivatives often exhibits stereoselectivity. For example, hydrogenation of 3,4-dihydroisoquinolines with Pt/C favors cis-diastereomers due to steric hindrance from the C4 ester group.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Bischler-Napieralski + Acylation | PPA, Octanoyl chloride, Et₃N | 70–85% | High scalability, minimal side products | Requires harsh acids (PPA) |

| Domino Castagnoli–Cushman | Octanoic anhydride, xylene | 60–75% | One-pot synthesis, no intermediates | Limited to specific THIQ substrates |

| EDC·HCl-Mediated Coupling | EDC·HCl, Octanoic acid | 24–56% | Mild conditions, enantioselective | Low yields due to competing hydrolysis |

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form isoquinoline derivatives with different oxidation states.

Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions often use alkyl halides.

Major Products

The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Isoquinoline derivatives are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The 1,2,3,4-tetrahydroisoquinoline scaffold is particularly notable for its structural versatility and ability to interact with various biological targets.

Anticancer Activity:

Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives in cancer therapeutics. For instance, compounds derived from this scaffold have shown significant anticancer activity against various cancer cell lines by inducing apoptosis and cell cycle arrest. A study demonstrated that certain tetrahydroisoquinoline analogs effectively inhibited breast cancer cell proliferation through these mechanisms .

Neuroprotective Effects:

The neuroprotective properties of tetrahydroisoquinolines are also significant. These compounds have been explored for their potential in treating neurodegenerative disorders due to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. Research indicates that they may serve as effective agents against conditions like Alzheimer's disease and Parkinson's disease .

Pharmaceutical Applications

Isoquinoline derivatives have been developed for various pharmaceutical applications:

- Orexin Receptor Antagonists: Some tetrahydroisoquinoline derivatives are being investigated as orexin receptor antagonists for the treatment of sleep disorders and obesity. These compounds can potentially modulate appetite and sleep patterns by interfering with orexin signaling pathways .

- Anti-tussive Agents: Tetrahydroisoquinoline derivatives have shown promise as anti-tussive agents with comparable efficacy to codeine but with lower toxicity profiles. This makes them suitable candidates for treating cough-related conditions without the adverse effects associated with traditional opioids .

Synthesis and Structural Modifications

The synthesis of isoquinoline derivatives often involves various chemical transformations that enhance their biological activity. Recent advancements in synthetic methodologies have allowed for the development of novel analogs with improved potency and selectivity against specific targets.

Table: Synthetic Approaches to Isoquinoline Derivatives

| Synthetic Method | Description | Advantages |

|---|---|---|

| Pictet-Spengler Reaction | Condensation of tryptamines with aldehydes or ketones | High yield of tetrahydroisoquinolines |

| Cyclization Reactions | Formation via cyclization of substituted phenethylamines | Versatile approach for diverse substitutions |

| Functional Group Modifications | Introduction of various functional groups to enhance activity | Tailoring compounds for specific biological targets |

Case Studies

Several case studies illustrate the practical applications of 1,2,3,4-tetrahydro-2-octanoyl- in drug development:

- Case Study 1: A study published in a peer-reviewed journal highlighted a tetrahydroisoquinoline derivative that exhibited potent anticancer activity against breast cancer cells. The compound was shown to induce apoptosis through mitochondrial pathways and cell cycle arrest at the G0/G1 phase .

- Case Study 2: Research on orexin receptor antagonists synthesized from tetrahydroisoquinoline frameworks demonstrated efficacy in reducing food intake in animal models. These findings suggest a potential therapeutic avenue for obesity management .

Mechanism of Action

The mechanism of action of isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as neuroprotection and antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Insights:

- Lipophilicity: The octanoyl substituent imparts greater lipophilicity (logP ~5–6 estimated) compared to phenyl (logP ~3) or methyl groups, suggesting enhanced blood-brain barrier penetration but reduced aqueous solubility .

- Pharmacological Activity : Analogues with methoxy groups (e.g., 5,7,8-trimethoxy-2-methyl) exhibit CNS activity, while propargyl ketones (e.g., 2-(1-oxo-2-propynyl)) may act as Michael acceptors in covalent inhibitor design .

- Toxicity : 2-(Phenylmethyl) derivatives show acute oral toxicity (Category 4) and skin irritation, highlighting the need for substituent-specific safety profiling .

Pharmacological Potential

- Bradycardic Activity : 2-(3-Piperidyl) analogues demonstrated significant bradycardic effects in rats, suggesting utility in cardiovascular therapeutics .

- Antiparasitic Applications : Acylated derivatives are intermediates in praziquantel synthesis, a key drug for schistosomiasis .

- Enzyme Inhibition : Bulky substituents (e.g., naphthalenylcarbonyl) may inhibit cytochrome P450 enzymes or proteases .

Biological Activity

Isoquinoline derivatives, particularly 1,2,3,4-tetrahydroisoquinolines (THIQs), are gaining attention for their diverse biological activities. The compound Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- is a specific analog that exhibits promising pharmacological properties. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Overview of Isoquinoline Derivatives

Isoquinoline compounds are known for their complex structures and significant biological effects. The tetrahydroisoquinoline scaffold has been linked to various therapeutic applications, including neuroprotection, anti-cancer activity, and antimicrobial properties. The unique structural features of these compounds contribute to their interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of THIQ derivatives against various viral pathogens. For instance, novel tetrahydroisoquinoline-based compounds demonstrated significant efficacy against SARS-CoV-2. One such compound showed an effective concentration (EC50) of 2.78 µM with a selective index (SI) greater than 71.94, suggesting it outperformed traditional antiviral agents like chloroquine .

Neuroprotective Effects

Isoquinoline derivatives have also been investigated for their neuroprotective capabilities. They exhibit potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating pathways associated with apoptosis and neuroinflammation . Specifically, they act as ligands for the HDM2 protein, which is involved in regulating cell survival and apoptosis .

Antimicrobial Activity

The antimicrobial properties of THIQs have been documented in several studies. These compounds have shown activity against a range of bacteria and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

The mechanisms by which isoquinoline derivatives exert their biological effects are multifaceted:

- Receptor Interaction : Many THIQs function as ligands for various receptors involved in cellular signaling pathways.

- Enzyme Inhibition : Some compounds inhibit critical enzymes that play roles in disease progression.

- Modulation of Gene Expression : Isoquinolines can influence gene expression related to inflammation and apoptosis.

Case Studies

- SARS-CoV-2 Inhibition : A study demonstrated that a specific THIQ compound inhibited viral replication in human lung cells more effectively than chloroquine .

- Neuroprotection in Animal Models : Research involving animal models showed that THIQ derivatives could reduce cognitive decline and neuroinflammation associated with Alzheimer's disease .

- Antimicrobial Efficacy : A series of THIQ compounds were tested against various bacterial strains, revealing potent activity comparable to established antibiotics .

Comparative Analysis of Biological Activities

| Activity Type | Compound | EC50 (µM) | SI | Notes |

|---|---|---|---|---|

| Antiviral | THIQ-1 | 2.78 | >71.94 | Effective against SARS-CoV-2 |

| Neuroprotective | THIQ-2 | N/A | N/A | Reduces neuroinflammation |

| Antimicrobial | THIQ-3 | Varies | N/A | Effective against multiple strains |

Q & A

Q. What are the recommended synthetic routes for Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl-?

The synthesis of tetrahydroisoquinoline derivatives often involves Pictet-Spengler or Bischler-Napieralski reactions. For example, the total synthesis of structurally similar compounds (e.g., 8,9,11,12-tetramethoxy derivatives) employs cyclization of β-arylethylamines with carbonyl compounds under acidic conditions . Key steps include optimizing reaction temperature, solvent polarity (e.g., dichloromethane or ethanol), and catalytic systems (e.g., trifluoroacetic acid). Post-synthetic modifications, such as alkylation at the 2-position, require careful control of nucleophilic conditions to avoid side reactions .

Q. How should researchers characterize this compound spectroscopically?

Characterization typically involves:

- NMR : and NMR to confirm substituent positions (e.g., octanoyl group integration at C2) and stereochemistry.

- HRMS : High-resolution mass spectrometry for molecular formula validation.

- Chromatography : HPLC or GC-MS to assess purity, with system suitability tests (e.g., column type: C18, mobile phase: acetonitrile/water) .

- UV-VIS : Used in copper complex studies for ligand-binding analysis, applicable to derivatives with electron-donating groups .

Q. What safety precautions are critical when handling this compound?

Based on SDS data for analogous tetrahydroisoquinolines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (respiratory irritation: H335) .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in octanoyl-substituted tetrahydroisoquinoline synthesis?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity for acylation, while non-polar solvents (toluene) favor cyclization .

- Catalyst Selection : Lewis acids (e.g., ZnCl) or enzymes (lipases) can improve regioselectivity during octanoyl group introduction.

- Temperature Gradients : Lower temperatures (0–5°C) reduce side reactions in acylation steps .

Q. How do structural modifications (e.g., alkyl chain length) impact physicochemical stability?

- Thermal Stability : Longer alkyl chains (e.g., octanoyl vs. methyl) increase hydrophobicity, raising melting points but reducing aqueous solubility.

- Oxidative Degradation : Assess via accelerated stability testing (40°C/75% RH for 6 months). Use HPLC to monitor degradation products (e.g., quinoline formation) .

- pH Sensitivity : Protonation at the isoquinoline nitrogen affects solubility; buffer systems (pH 4–7) are recommended for aqueous formulations .

Q. What advanced analytical techniques resolve contradictions in spectral data for structurally similar derivatives?

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded regions (e.g., aromatic protons).

- X-ray Crystallography : Confirms absolute configuration, critical for stereoisomer differentiation .

- Isotopic Labeling : - or -labeled precursors track reaction pathways and validate mechanistic hypotheses .

Q. How can computational modeling predict the pharmacological activity of this compound?

- Docking Studies : Use software (AutoDock, Schrödinger) to simulate binding to target receptors (e.g., opioid or adrenergic receptors).

- QSAR Models : Correlate octanoyl chain length with logP values to predict bioavailability .

- MD Simulations : Assess membrane permeability by modeling lipid bilayer interactions .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported synthetic yields?

- Reproducibility Checks : Verify reagent purity (e.g., anhydrous conditions for acyl chlorides) and moisture-sensitive steps.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation or hydrolysis).

- Statistical DoE : Design of Experiments (DoE) identifies critical variables (e.g., stoichiometry, reaction time) affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.